2'-Bromo-5'-fluoroacetophenone
Overview
Description
2’-Bromo-5’-fluoroacetophenone is an organic compound with the molecular formula C8H6BrFO. It is characterized by the presence of both bromine and fluorine atoms attached to an acetophenone structure. This compound is often used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals .
Mechanism of Action
Target of Action
It is known that bromoacetophenone derivatives are significant intermediates in organic synthesis and find extensive applications in the production of pharmaceuticals, pesticides, and other chemicals .
Mode of Action
It is known that the α-bromination reaction of carbonyl compounds, such as acetophenone derivatives, is a significant topic in the field of organic chemistry .
Biochemical Pathways
It is used in the synthesis of oxabicyclic compounds and in the enantioselective synthesis of chiral 3-aryl-1-indanone molecules .
Pharmacokinetics
The compound is known to be a liquid at room temperature , which could potentially influence its absorption and distribution.
Result of Action
Its use in the synthesis of various compounds suggests that it may play a role in facilitating certain chemical reactions .
Action Environment
It is known to be stable at room temperature , suggesting that temperature could be a factor in its stability.
Biochemical Analysis
Biochemical Properties
It is known that the compound is used in proteomics research
Cellular Effects
It is known that the compound is used in proteomics research , suggesting that it may have some influence on protein expression or function
Molecular Mechanism
It is known that the compound is used in the synthesis of oxabicyclic compounds , suggesting that it may interact with biomolecules in a way that facilitates these reactions
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2’-Bromo-5’-fluoroacetophenone typically involves the bromination of 5’-fluoroacetophenone. One common method is the α-bromination reaction, which can be carried out using reagents such as pyridine hydrobromide perbromide or sodium bromide in the presence of a suitable solvent like acetic acid . The reaction is usually conducted at elevated temperatures to ensure high yield and selectivity.
Industrial Production Methods: In an industrial setting, the production of 2’-Bromo-5’-fluoroacetophenone may involve a continuous flow process where the reactants are fed into a reactor under controlled conditions. The use of catalysts and optimized reaction parameters can enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions: 2’-Bromo-5’-fluoroacetophenone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, to form new compounds.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Reduction: Sodium borohydride in methanol or ethanol.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products:
- Substituted acetophenones
- Alcohol derivatives
- Carboxylic acids
Scientific Research Applications
2’-Bromo-5’-fluoroacetophenone is widely used in scientific research due to its versatility:
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: It is employed in the production of agrochemicals and specialty chemicals.
Comparison with Similar Compounds
- 2-Bromo-4’-fluoroacetophenone
- 2-Bromo-3’-fluoroacetophenone
- 2-Bromo-2’-fluoroacetophenone
Comparison: 2’-Bromo-5’-fluoroacetophenone is unique due to the specific positioning of the bromine and fluorine atoms, which influences its reactivity and selectivity in chemical reactions. Compared to its analogs, it offers distinct advantages in terms of yield and purity in synthetic applications .
Properties
IUPAC Name |
1-(2-bromo-5-fluorophenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFO/c1-5(11)7-4-6(10)2-3-8(7)9/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQXROZQUDCJBBY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10627949 | |
Record name | 1-(2-Bromo-5-fluorophenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10627949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1006-33-3 | |
Record name | 1-(2-Bromo-5-fluorophenyl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1006-33-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2-Bromo-5-fluorophenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10627949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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